molecular formula C6H11NaO2S B13220923 Sodium cyclopentylmethanesulfinate

Sodium cyclopentylmethanesulfinate

Cat. No.: B13220923
M. Wt: 170.21 g/mol
InChI Key: BKXPMPHNNJADHG-UHFFFAOYSA-M
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Description

Sodium cyclopentylmethanesulfinate is an organosulfur compound with the molecular formula C₆H₁₁NaO₂S. It is a sodium salt of cyclopentylmethanesulfinic acid and is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclopentylmethanesulfinate typically involves the reaction of cyclopentylmethanesulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as:

Cyclopentylmethanesulfinic acid+NaOHSodium cyclopentylmethanesulfinate+H₂O\text{Cyclopentylmethanesulfinic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H₂O} Cyclopentylmethanesulfinic acid+NaOH→Sodium cyclopentylmethanesulfinate+H₂O

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as recrystallization and filtration to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium cyclopentylmethanesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopentylmethanesulfonic acid.

    Reduction: It can be reduced to cyclopentylmethanethiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products:

    Oxidation: Cyclopentylmethanesulfonic acid.

    Reduction: Cyclopentylmethanethiol.

    Substitution: Various substituted cyclopentylmethane derivatives.

Scientific Research Applications

Sodium cyclopentylmethanesulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.

    Biology: It is employed in the study of enzyme mechanisms and as a probe for sulfinate-binding proteins.

    Medicine: Research is ongoing into its potential use as a drug intermediate and in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of sodium cyclopentylmethanesulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating various chemical transformations. The sulfinic group (-SO₂Na) is particularly reactive, allowing the compound to participate in a wide range of reactions. Molecular targets include enzymes and proteins that interact with sulfinic groups, influencing biochemical pathways.

Comparison with Similar Compounds

  • Sodium methanesulfinate (CH₃SO₂Na)
  • Sodium ethanesulfinate (C₂H₅SO₂Na)
  • Sodium benzenesulfinate (C₆H₅SO₂Na)

Comparison: Sodium cyclopentylmethanesulfinate is unique due to its cyclopentyl group, which imparts different steric and electronic properties compared to other sulfinates. This uniqueness allows it to participate in specific reactions that other sulfinates may not, making it valuable in specialized applications.

Properties

Molecular Formula

C6H11NaO2S

Molecular Weight

170.21 g/mol

IUPAC Name

sodium;cyclopentylmethanesulfinate

InChI

InChI=1S/C6H12O2S.Na/c7-9(8)5-6-3-1-2-4-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1

InChI Key

BKXPMPHNNJADHG-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C1)CS(=O)[O-].[Na+]

Origin of Product

United States

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